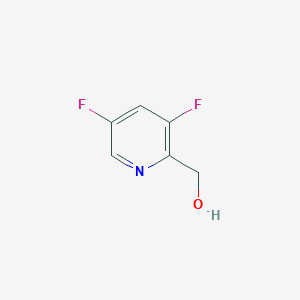

(3,5-Difluoropyridin-2-YL)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,5-difluoropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNXXKCNVYDIET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3,5-Difluoropyridin-2-YL)methanol CAS number and properties

An In-Depth Technical Guide to (3,5-Difluoropyridin-2-YL)methanol for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a critical fluorinated building block for researchers, medicinal chemists, and professionals in drug development. We will explore its core properties, synthesis, applications, and essential safety protocols, moving beyond simple data recitation to explain the scientific rationale behind its utility and handling.

Introduction: The Strategic Importance of Fluorinated Pyridines

This compound is a key heterocyclic intermediate whose value lies in the strategic placement of fluorine atoms on the pyridine ring. In medicinal chemistry, the incorporation of fluorine is a well-established strategy to modulate a molecule's physicochemical properties. Fluorine's high electronegativity can alter pKa, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins through favorable electrostatic interactions. The hydroxymethyl group at the 2-position provides a versatile handle for subsequent chemical modifications, making this compound a valuable starting point for the synthesis of complex, high-value molecules.

Core Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for reaction planning, purification, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 1065267-14-2 | [1][2] |

| Molecular Formula | C₆H₅F₂NO | [1][2] |

| Molecular Weight | 145.11 g/mol | [1][2] |

| Synonyms | 3,5-Difluoropyridine-2-methanol | [2] |

| Predicted Boiling Point | 176.5 ± 35.0 °C | [1] |

| Predicted Density | 1.383 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 12.34 ± 0.10 | [1] |

| Predicted LogP | 0.8521 | [1][2] |

| Topological Polar Surface Area (TPSA) | 33.12 Ų | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1][2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved through the reduction of a corresponding carbonyl compound, such as an aldehyde or an ester. This approach is favored for its high efficiency and the commercial availability of the necessary precursors.

Protocol: Reduction of 3,5-Difluoropicolinaldehyde

This protocol describes a standard laboratory-scale synthesis via the reduction of 3,5-difluoropicolinaldehyde using sodium borohydride (NaBH₄). The choice of NaBH₄ is strategic; it is a mild and selective reducing agent that readily reduces aldehydes to primary alcohols without affecting the aromatic difluoropyridine ring.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluoropicolinaldehyde in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C. This is crucial to control the exothermic nature of the reduction and prevent potential side reactions.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The slow addition maintains temperature control and ensures a smooth reaction.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for approximately 45-60 minutes.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize any remaining NaBH₄.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The utility of this compound as a building block is significant, particularly in the synthesis of novel therapeutic agents.

-

Scaffold for Bioactive Molecules: The fluorinated pyridine core is a privileged scaffold in modern drug discovery. It is used in the synthesis of kinase inhibitors, where the nitrogen atom can form crucial hydrogen bonds in the ATP-binding pocket, and the fluorine atoms can enhance binding affinity and metabolic stability.[3]

-

Pain and Inflammation Research: (Pyridin-2-yl)methanol derivatives have been systematically investigated as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[4] TRPV3 is implicated in pain sensation, inflammation, and skin disorders, making antagonists developed from this scaffold promising candidates for new analgesics and dermatological treatments.[4]

-

Agrochemicals: Similar to pharmaceuticals, the structural motifs of this compound are relevant in agrochemical research. The fluorinated pyridine ring can be incorporated into novel herbicides and pesticides to improve their efficacy and environmental persistence.[3]

Safety, Handling, and Storage

Due to its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification

The compound is classified with the following hazard statements:

The corresponding GHS pictogram is GHS07 (Exclamation Mark).[2][5]

Self-Validating Handling Protocol

This protocol is designed to ensure user safety by directly addressing the identified hazards.

-

Engineering Controls (Addressing H335): Always handle this compound inside a certified chemical fume hood. This is the primary line of defense to prevent inhalation of vapors or dust, mitigating the risk of respiratory irritation.

-

Personal Protective Equipment (PPE) (Addressing H315 & H319):

-

Wear nitrile gloves to prevent skin contact and subsequent irritation.

-

Wear a laboratory coat to protect clothing and underlying skin.

-

Wear chemical safety goggles or a face shield to protect against splashes that could cause serious eye irritation.

-

-

Safe Handling Practices (Addressing H302):

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. This prevents accidental ingestion.

-

-

Storage: Store the compound in a tightly sealed container in a dry, well-ventilated area at room temperature, away from incompatible materials like strong oxidizing agents and acids.[1][6]

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste according to institutional guidelines.

Caption: Standard laboratory safety workflow for handling hazardous chemicals.

References

- 1. lookchem.com [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. (6-Chloro-2-fluoropyridin-3-yl)methanol (1227509-94-5) for sale [vulcanchem.com]

- 4. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structural Analysis and Elucidation of (3,5-Difluoropyridin-2-YL)methanol

Foreword: The Significance of Fluorinated Pyridines in Modern Drug Discovery

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. This strategy is prized for its ability to modulate a compound's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The fluorinated pyridine scaffold, in particular, is a privileged structure found in numerous pharmaceuticals. (3,5-Difluoropyridin-2-YL)methanol is a key building block in the synthesis of these complex molecules, making its unambiguous structural characterization a critical step in the drug development pipeline.[1] This guide provides a comprehensive overview of the analytical techniques and methodologies required for the complete structural elucidation of this important synthetic intermediate.

Compound Profile: this compound

A thorough understanding of a molecule's basic properties is the foundation of its analysis. Below is a summary of the key physicochemical data for this compound.

| Property | Value | Source |

| Chemical Formula | C₆H₅F₂NO | [2][3] |

| Molecular Weight | 145.11 g/mol | [3] |

| CAS Number | 1065267-14-2 | [2][3] |

| Appearance | White to off-white solid | [2] |

| Boiling Point (Predicted) | 176.5 ± 35.0 °C | [2] |

| Density (Predicted) | 1.383 ± 0.06 g/cm³ | [2] |

The Analytical Workflow: A Multi-Technique Approach to Structural Confirmation

The definitive structural elucidation of a novel or synthesized compound is never reliant on a single analytical technique. Instead, a confluence of data from multiple orthogonal methods provides the necessary evidence for unambiguous confirmation. The workflow for analyzing this compound is a prime example of this synergistic approach.

Figure 1: A typical workflow for the structural elucidation of a small organic molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of information about the connectivity and environment of each atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H6 |

| ~7.4 | ddd | 1H | H4 |

| ~4.8 | s | 2H | CH₂ |

| ~4.5 (broad) | s | 1H | OH |

Disclaimer: The following spectral data is predicted based on the known structure and data from analogous compounds. Experimental values may vary.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~160 (dd) | C3 |

| ~157 (dd) | C5 |

| ~145 (d) | C6 |

| ~138 (d) | C2 |

| ~120 (t) | C4 |

| ~60 | CH₂ |

Disclaimer: The following spectral data is predicted based on the known structure and data from analogous compounds. Experimental values may vary.

Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and match the probe to the appropriate frequencies for ¹H, ¹³C, and ¹⁹F.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

If necessary, acquire a ¹⁹F NMR spectrum.

-

For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry is an essential technique for determining the molecular weight of a compound and confirming its elemental composition through high-resolution measurements.

Expected Mass Spectrometry Data

High-Resolution Mass Spectrometry (HRMS):

-

Calculated for C₆H₅F₂NO [M+H]⁺: 146.0412

-

Expected Found: 146.0412 ± 0.0005

The observation of the protonated molecular ion within a narrow mass error range provides strong evidence for the compound's elemental formula.

Experimental Protocol for Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system.

Data Acquisition:

-

Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Set the ionization source parameters (e.g., spray voltage, capillary temperature) to optimize the signal for the target compound.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

If fragmentation information is desired for further structural confirmation, perform tandem mass spectrometry (MS/MS) experiments.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration |

| 3400-3200 (broad) | O-H stretch (alcohol) |

| 3100-3000 | C-H stretch (aromatic) |

| 1600-1450 | C=C and C=N stretch (pyridine ring) |

| 1300-1100 | C-F stretch |

| ~1050 | C-O stretch (primary alcohol) |

Disclaimer: The following spectral data is predicted based on the known structure and data from analogous compounds. Experimental values may vary.

Experimental Protocol for FT-IR Spectroscopy

Instrumentation: A Fourier-transform infrared spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Single-Crystal X-Ray Diffraction: The Definitive Solid-State Structure

For crystalline solids, single-crystal X-ray diffraction provides the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the crystal lattice. While not always necessary for routine confirmation, it is the gold standard for unambiguous structural determination.

Experimental Protocol for X-Ray Crystallography

Crystal Growth:

-

Grow single crystals of this compound suitable for X-ray diffraction. This can often be achieved by slow evaporation of a saturated solution in an appropriate solvent.

Data Collection and Structure Refinement:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Process the diffraction data and solve the crystal structure using appropriate software.

-

Refine the structural model to obtain the final atomic coordinates and molecular geometry.

Data Integration and Structural Elucidation: Assembling the Puzzle

The final step in the process is to integrate the data from all the analytical techniques to build a cohesive and self-validating picture of the molecule's structure.

Figure 2: The process of integrating data from multiple analytical techniques for structural confirmation.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the application of a suite of modern analytical techniques. By following the protocols and interpretive strategies outlined in this guide, researchers and drug development professionals can confidently and accurately characterize this and other vital chemical building blocks, ensuring the integrity and quality of their synthetic endeavors.

References

A Deep Dive into the Spectroscopic Characterization of (3,5-Difluoropyridin-2-YL)methanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5-Difluoropyridin-2-YL)methanol is a key building block in medicinal chemistry and drug discovery, valued for its unique electronic properties imparted by the fluorine substituents on the pyridine ring. The presence of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of its structural and electronic characteristics through spectroscopic analysis is paramount for its effective utilization in the synthesis of novel therapeutic agents. This guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the interpretation of its spectra and the experimental protocols for data acquisition.

Molecular Structure and Key Spectroscopic Correlations

The structure of this compound, with its distinct functional groups, gives rise to a unique spectroscopic fingerprint. The following diagram illustrates the molecular structure and highlights the key atoms for NMR analysis.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons, and the hydroxyl proton.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-6 | 8.2 - 8.4 | Doublet of doublets (dd) | ~2.5 (⁴JHF), ~2.0 (⁴JHH) |

| H-4 | 7.4 - 7.6 | Triplet of doublets (td) or Doublet of doublets of doublets (ddd) | ~8.5 (³JHF), ~2.0 (⁴JHH) |

| -CH₂- | 4.7 - 4.9 | Singlet (s) or Triplet (t) if coupled to OH | |

| -OH | Variable (typically 2.0 - 5.0) | Broad singlet (s) |

Interpretation:

-

The aromatic protons, H-4 and H-6, are deshielded due to the electronegativity of the nitrogen and fluorine atoms in the pyridine ring.

-

The H-6 proton is expected to appear at a lower field than H-4 due to its proximity to the electronegative nitrogen atom.

-

The splitting patterns of the aromatic protons are influenced by both proton-proton and proton-fluorine couplings.

-

The methylene protons (-CH₂-) adjacent to the aromatic ring will appear as a singlet, as there are no adjacent protons to couple with.

-

The hydroxyl proton (-OH) signal is often broad and its chemical shift is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of fluorine atoms leads to characteristic C-F couplings.

| Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |

| C-3, C-5 | 155 - 160 | Doublet (d) | ¹JCF ≈ 230-260 |

| C-2 | 145 - 150 | Triplet (t) or Doublet of doublets (dd) | ²JCF ≈ 20-30 |

| C-6 | 135 - 140 | Doublet (d) | ³JCF ≈ 5-10 |

| C-4 | 115 - 120 | Triplet (t) or Doublet of doublets (dd) | ²JCF ≈ 20-30, ⁴JCF ≈ 2-5 |

| -CH₂- | 60 - 65 | Singlet (s) |

Interpretation:

-

The carbons directly bonded to fluorine (C-3 and C-5) will exhibit large one-bond C-F coupling constants (¹JCF) and will be significantly deshielded.

-

The other carbons in the pyridine ring will show smaller, through-bond C-F couplings (²JCF, ³JCF, ⁴JCF).

-

The methylene carbon (-CH₂-) will appear as a singlet in the aliphatic region of the spectrum.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this compound, the two fluorine atoms are in different chemical environments and are expected to show distinct signals.

| Fluorine | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F-3 | -120 to -130 | Doublet of doublets (dd) | ³JFF ≈ 20-30, ³JHF ≈ 8-10 |

| F-5 | -135 to -145 | Doublet of doublets (dd) | ³JFF ≈ 20-30, ⁴JHF ≈ 2-5 |

Interpretation:

-

The chemical shifts of the fluorine atoms are sensitive to their position on the pyridine ring and the nature of the substituents.

-

The fluorine atoms will couple to each other (³JFF) and to the aromatic protons (³JHF and ⁴JHF), resulting in complex splitting patterns.

Experimental Protocol for NMR Data Acquisition

Synthesis of (3,5-Difluoropyridin-2-YL)methanol: An In-depth Technical Guide

Introduction: The Significance of Fluorinated Pyridine Scaffolds in Modern Drug Discovery

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of contemporary medicinal chemistry. Fluorinated pyridine derivatives, in particular, are privileged structures found in a multitude of approved pharmaceuticals and clinical candidates. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity through favorable electrostatic interactions, and modulation of pKa—make these motifs highly sought after by researchers in drug development.[1] (3,5-Difluoropyridin-2-yl)methanol is a key building block in this class, offering a versatile handle for the elaboration of more complex molecular architectures. Its synthesis, therefore, is of critical importance for the advancement of numerous drug discovery programs.

This guide provides a comprehensive overview of the viable synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a discussion of the strategic considerations for each route. The content is tailored for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of the synthesis of this valuable intermediate.

Strategic Analysis of Synthetic Pathways

Two principal retrosynthetic disconnections for this compound lead to two robust and scalable synthetic pathways. Both routes converge on the key intermediate, 3,5-difluoropyridine-2-carboxylic acid , or its derivatives.

Pathway A initiates from the commercially available and cost-effective 2,3,5-trichloropyridine . This pathway involves a sequence of nucleophilic aromatic substitutions (SNAr) to introduce the fluorine atoms, followed by the formation and subsequent hydrolysis of a nitrile to yield the carboxylic acid. The acid is then esterified and reduced to the target alcohol.

Pathway B offers a potentially more convergent approach, relying on the functionalization of a pre-formed 3,5-difluoropyridine ring, for instance, through directed ortho-lithiation followed by carboxylation.

This guide will primarily focus on the detailed execution of Pathway A, as it represents a well-documented and scalable route from readily available starting materials. A conceptual overview of Pathway B will also be presented as a viable alternative.

Figure 1: Overview of the primary synthetic pathways to this compound.

Pathway A: Step-by-Step Synthesis from 2,3,5-Trichloropyridine

This pathway is a robust and well-established route, leveraging halogen exchange (Halex) reactions and standard functional group transformations.

Step 1: Synthesis of 3,5-Difluoropyridine-2-carbonitrile from 2,3,5-Trichloropyridine

This transformation is a cornerstone of the synthesis, involving a two-step fluorination process interspersed with a cyanation reaction. The electron-deficient nature of the pyridine ring, further activated by the chloro-substituents, facilitates nucleophilic aromatic substitution.[2]

Figure 2: Workflow for the synthesis of 3,5-Difluoropyridine-2-carbonitrile.

Experimental Protocol:

-

Materials: 2,3,5-Trichloropyridine, Potassium Fluoride (spray-dried), Tetraphenylphosphonium bromide (or other phase-transfer catalyst), N-Methyl-2-pyrrolidone (NMP) or Sulfolane, Copper(I) cyanide.

-

Procedure:

-

To a dried reaction vessel under an inert atmosphere (e.g., nitrogen), add 2,3,5-trichloropyridine (1.0 eq), spray-dried potassium fluoride (2.4 eq), and a phase-transfer catalyst such as tetraphenylphosphonium bromide (0.1 eq) in a high-boiling polar aprotic solvent like NMP or sulfolane.

-

Heat the mixture to 180-190 °C for 5-10 hours. The initial fluorination preferentially occurs at the more activated 2-position.[3]

-

Cool the reaction mixture and introduce a cyanating agent, such as copper(I) cyanide.

-

Reheat the mixture to continue the reaction, facilitating the displacement of the newly introduced fluorine at the 2-position with a nitrile group.

-

Upon completion of the cyanation, add an additional portion of potassium fluoride.

-

Increase the temperature to 200-210 °C and maintain for 10-15 hours to effect the final two fluorination steps at positions 3 and 5.[3]

-

Monitor the reaction progress by GC-MS.

-

Upon completion, the product can be isolated by distillation under reduced pressure or by aqueous workup followed by extraction and purification via column chromatography.

-

Mechanistic Insight: The SNAr Reaction

The fluorination steps proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is initiated by the attack of the fluoride ion on the electron-deficient carbon atom of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The aromaticity is then restored by the expulsion of the chloride leaving group. The rate-determining step is typically the formation of the Meisenheimer complex.[6] Fluoride is an effective nucleophile in this context, especially in polar aprotic solvents where it is poorly solvated.

Step 2: Hydrolysis of 3,5-Difluoropyridine-2-carbonitrile to 3,5-Difluoropyridine-2-carboxylic acid

The hydrolysis of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions. Both methods proceed via an amide intermediate.[7][8]

Experimental Protocol (Acid-Catalyzed):

-

Materials: 3,5-Difluoropyridine-2-carbonitrile, Concentrated Sulfuric Acid, Water.

-

Procedure:

-

To a solution of 3,5-difluoropyridine-2-carbonitrile (1.0 eq) in a mixture of water and concentrated sulfuric acid (e.g., 70-75% H₂SO₄).[9]

-

Heat the reaction mixture to reflux (typically 160-170 °C) for 30-60 minutes.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

The product, 3,5-difluoropyridine-2-carboxylic acid, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Mechanistic Insight: Nitrile Hydrolysis

Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon.[1][10] A water molecule then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers leads to the formation of an amide intermediate. The amide is then further hydrolyzed under the harsh acidic conditions to the carboxylic acid and an ammonium salt, which drives the reaction to completion.[1]

Step 3: Esterification of 3,5-Difluoropyridine-2-carboxylic acid

To facilitate a mild reduction, the carboxylic acid is typically converted to its corresponding methyl or ethyl ester. Fischer esterification is a classic and effective method for this transformation.[11][12]

Experimental Protocol (Fischer Esterification):

-

Materials: 3,5-Difluoropyridine-2-carboxylic acid, Methanol or Ethanol (anhydrous), Concentrated Sulfuric Acid.

-

Procedure:

-

Suspend 3,5-difluoropyridine-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol or ethanol, which also serves as the solvent.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the desired ester, which can be used in the next step without further purification if of sufficient purity.

-

Step 4: Reduction of the Ester to this compound

The final step is the reduction of the ester to the primary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation, offering a safer alternative to more reactive hydrides like lithium aluminum hydride.[13][14]

Experimental Protocol:

-

Materials: Methyl or Ethyl 3,5-difluoropyridine-2-carboxylate, Sodium Borohydride, Methanol or Ethanol, Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the ester (1.0 eq) in a mixture of THF and methanol.[15]

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until the starting material is consumed (monitored by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound as a pure solid or oil.

-

Mechanistic Insight: Ester Reduction with Sodium Borohydride

The reduction of an ester with sodium borohydride involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ester.[16] This forms a tetrahedral intermediate which then collapses, expelling the alkoxide leaving group to form an aldehyde. The aldehyde is more reactive than the starting ester and is rapidly reduced by another equivalent of hydride to form an alkoxide. An aqueous or acidic workup then protonates the alkoxide to yield the final primary alcohol.[17]

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | 2,3,5-Trichloropyridine | KF, Phase-Transfer Catalyst, CuCN | 3,5-Difluoropyridine-2-carbonitrile | 40-50% |

| 2 | 3,5-Difluoropyridine-2-carbonitrile | H₂SO₄, H₂O | 3,5-Difluoropyridine-2-carboxylic acid | 85-95% |

| 3 | 3,5-Difluoropyridine-2-carboxylic acid | CH₃OH or C₂H₅OH, H₂SO₄ (cat.) | Methyl/Ethyl 3,5-difluoropyridine-2-carboxylate | >90% |

| 4 | Methyl/Ethyl 3,5-difluoropyridine-2-carboxylate | NaBH₄ | This compound | 70-85% |

Table 1: Summary of reactions and typical yields for Pathway A.

Pathway B: Conceptual Overview of the Directed Lithiation Approach

An alternative strategy involves the direct functionalization of 3,5-difluoropyridine. Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems. The nitrogen atom in the pyridine ring can direct lithiation to the C2 position.

References

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. One moment, please... [chemistrysteps.com]

- 7. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Sodium Borohydride [commonorganicchemistry.com]

- 15. ias.ac.in [ias.ac.in]

- 16. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 17. chem.libretexts.org [chem.libretexts.org]

Navigating the Chemistry of a Key Building Block: A Technical Guide to the Stability, Storage, and Handling of (3,5-Difluoropyridin-2-YL)methanol

For Immediate Release

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the prudent management of (3,5-Difluoropyridin-2-YL)methanol (CAS No. 1065267-14-2). As a critical fluorinated pyridine building block in modern medicinal chemistry, a comprehensive understanding of its stability, storage, and handling is paramount to ensure experimental integrity, safety, and the synthesis of high-quality derivatives.[1][2]

The incorporation of fluorine into pyridine-based scaffolds is a widely utilized strategy to enhance pharmacological properties such as metabolic stability, potency, and selectivity.[1][2] this compound serves as a valuable synthon in the construction of complex molecules, making the information within this guide essential for its effective application.

Physicochemical Properties and Inherent Stability

This compound is a solid at room temperature with a molecular formula of C₆H₅F₂NO and a molecular weight of 145.11 g/mol .[3][4] The presence of the difluorinated pyridine ring and the primary alcohol functionality dictates its chemical behavior and stability profile.

| Property | Value | Source |

| CAS Number | 1065267-14-2 | [3][4] |

| Molecular Formula | C₆H₅F₂NO | [3][4] |

| Molecular Weight | 145.11 | [3][4] |

| Boiling Point (Predicted) | 176.5 ± 35.0 °C | [3] |

| pKa (Predicted) | 12.34 ± 0.10 | [3] |

| Storage Temperature | Room Temperature | [3][4] |

The fluorinated pyridine core generally imparts a high degree of chemical stability.[1][5] However, the benzylic alcohol moiety is susceptible to certain degradation pathways, primarily oxidation.

Caption: Core chemical features influencing the stability of this compound.

Potential Degradation Pathways

The primary route of degradation for this compound is the oxidation of the benzylic alcohol. This can occur through exposure to atmospheric oxygen, especially in the presence of light, heat, or metal catalysts. The degradation can proceed in a stepwise manner to yield the corresponding aldehyde and carboxylic acid.

Caption: Primary oxidative degradation pathway of this compound.

This oxidative degradation is a known metabolic pathway for benzylic alcohols in biological systems and can be mimicked by chemical conditions.[6][7][8][9] The formation of these impurities can have significant consequences in drug development, potentially altering biological activity and safety profiles.

Recommended Storage and Handling Protocols

To mitigate degradation and ensure the long-term integrity of this compound, the following storage and handling procedures are recommended.

Storage Conditions

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

-

Container: Keep the container tightly sealed in a dry and well-ventilated place.[10] The compound should be stored in its original packaging, which is typically designed to protect it from light and moisture. For a structurally similar compound, 3,5-Difluoropyridin-2-ylamine, storage at 4°C, protected from light, and under nitrogen is recommended, suggesting that taking extra precautions for light protection and inert atmosphere is a sound strategy.[11]

-

Moisture: The directive to keep the container sealed in a dry place suggests that the compound may be hygroscopic.[3]

Handling Procedures

This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE) and handling techniques are mandatory.

Experimental Protocol for Safe Handling:

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear safety glasses with side-shields or goggles.

-

Wear a lab coat.

-

Wear chemically resistant gloves (e.g., nitrile).

-

-

Dispensing:

-

When transferring the solid, avoid generating dust.

-

If making a solution, add the solid to the solvent slowly.

-

-

Spill and Waste Disposal:

-

In case of a spill, contain the material and clean the area with appropriate equipment.

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Caption: Recommended workflow for the safe handling of this compound.

Incompatible Materials

-

Strong Oxidizing Agents: These can accelerate the degradation of the benzylic alcohol functionality.

-

Strong Acids: While the pyridine ring is weakly basic, strong acids could protonate the nitrogen, potentially altering its reactivity and stability. Studies on 4-fluoropyridine have shown it can undergo acid-catalyzed transformation.[12]

Conclusion

This compound is a stable compound when stored and handled correctly. Its primary liability is the potential for oxidation of the benzylic alcohol group. By adhering to the guidelines outlined in this document—storing the compound in a dry, inert environment at room temperature and utilizing appropriate safety precautions during handling—researchers can ensure the material's integrity for its use in synthesizing advanced chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. karger.com [karger.com]

- 9. ovid.com [ovid.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. chemscene.com [chemscene.com]

- 12. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Whitepaper: The Strategic Incorporation of Fluorine in Pyridine Scaffolds: A Guide to Unlocking Biological Potential

Abstract

The pyridine ring is a cornerstone of medicinal chemistry and agrochemical design, prized for its versatile chemical properties and biological activity.[1] Parallelly, the strategic introduction of fluorine has become a transformative tool in molecular design, capable of profoundly modulating a compound's physicochemical and pharmacokinetic profile.[2] This technical guide delves into the potent synergy achieved by combining these two elements, exploring the biological significance of fluorinated pyridines. We will dissect the fundamental principles governing how fluorine substitution alters the electronic landscape, metabolic fate, and target interactions of the pyridine core. This guide moves beyond theoretical discussion to provide field-proven insights, including detailed experimental protocols and data interpretation frameworks, to empower researchers in drug discovery and crop science to harness the full potential of this privileged structural motif.

Foundational Principles: The Unique Interplay of Fluorine and the Pyridine Ring

The decision to introduce a fluorine atom into a pyridine-containing lead compound is a strategic choice rooted in the unique and predictable effects of fluorine's properties.

The Electronic Impact of Fluorination

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). When appended to a pyridine ring, this effect significantly lowers the electron density of the aromatic system.[3] This perturbation has a critical and direct consequence on the basicity of the pyridine nitrogen.

The pKa of the parent pyridine is approximately 5.2. The introduction of a single fluorine atom can lower this value by 2 to 5 units, depending on its position. This is because the electron-withdrawing fluorine atom destabilizes the positive charge on the protonated pyridinium ion, making it a stronger acid (and thus, the parent fluorinated pyridine a weaker base).

This modulation of pKa is a critical tool for drug developers. A lower pKa can prevent unwanted protonation of the pyridine nitrogen at physiological pH (~7.4), which can reduce off-target interactions with biological polyanions (like DNA/RNA) and improve a molecule's ability to permeate cell membranes.[4]

Caption: Impact of fluorine position on pyridine pKa.

Enhancing Metabolic Stability

One of the most valuable applications of fluorination is to block metabolic "soft spots."[2] Many drug candidates fail due to rapid metabolism, often by cytochrome P450 (CYP) enzymes, which hydroxylate susceptible C-H bonds. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of over 100 kcal/mol.[5]

Replacing a metabolically labile hydrogen with fluorine effectively "shields" that position from oxidative metabolism.[6][7] This can dramatically increase a drug's half-life, improve its oral bioavailability, and lead to a more consistent pharmacokinetic profile.[8] For example, the introduction of fluorine at the 5-position of the pyridine ring in Vericiguat, a soluble guanylate cyclase stimulator, increases its metabolic stability and leads to lower clearance.[4][8]

Fluorinated Pyridines in Drug Discovery: A Workflow

The integration of fluorinated pyridines into a drug discovery pipeline follows a logical progression from lead optimization to candidate selection. This workflow is designed to leverage the benefits of fluorination to overcome common developmental hurdles.

Caption: Drug discovery workflow for fluorinated pyridines.

Impact on Biological Activity and Target Engagement

Beyond improving drug-like properties, fluorination can directly enhance a molecule's interaction with its biological target.

-

Binding Affinity and Selectivity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions (e.g., with backbone carbonyls in a protein binding pocket).[9] This can lock the molecule into a more favorable binding conformation, increasing both potency and selectivity.

-

Lipophilicity Modulation: The effect of fluorine on lipophilicity (logP) is context-dependent. While a single fluorine atom on an aromatic ring often increases lipophilicity, highly fluorinated groups like trifluoromethyl (CF3) can sometimes decrease it compared to a non-fluorinated alkyl equivalent, due to the strong electron-withdrawing nature of the fluorine atoms.[8] This allows for fine-tuning of a compound's solubility and permeability.[2][8]

Data Presentation: Comparative Analysis of Pyridine Analogs

The following table illustrates the typical effects of fluorination on a hypothetical pyridine-based kinase inhibitor.

| Compound | Structure | pKa | Metabolic Half-Life (t½, mins) | Kinase IC₅₀ (nM) |

| Parent (1) | Pyridine-R | 5.1 | 15 | 50 |

| Fluoro-Analog (2) | 3-Fluoro-Pyridine-R | 3.0 | 95 | 25 |

| CF₃-Analog (3) | 3-CF₃-Pyridine-R | 2.1 | 150 | 15 |

Data are representative and for illustrative purposes. The trend shows that fluorination decreases basicity (lower pKa), significantly enhances metabolic stability, and can improve target potency.

Experimental Protocols

To translate theory into practice, this section provides validated, step-by-step methodologies for the synthesis and evaluation of a fluorinated pyridine derivative.

Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the synthesis of 2-fluoro-5-nitropyridine from 2-chloro-5-nitropyridine, a common and reliable method. The reaction of fluoropyridines is often faster than that of chloropyridines in SNAr reactions.[10]

Objective: To replace a chlorine atom with fluorine on a pyridine ring using an anhydrous fluoride salt.

Materials:

-

2-chloro-5-nitropyridine

-

Spray-dried Potassium Fluoride (KF)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard glassware for workup and purification

Methodology:

-

Reaction Setup: In a dry 100 mL round-bottom flask, add 2-chloro-5-nitropyridine (1.58 g, 10 mmol) and spray-dried potassium fluoride (1.16 g, 20 mmol).

-

Solvent Addition: Add 40 mL of anhydrous DMSO to the flask.

-

Reaction: Heat the mixture to 150°C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-cold water. A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude product from ethanol to yield pure 2-fluoro-5-nitropyridine as a crystalline solid. Characterize the final product using ¹H NMR, ¹⁹F NMR, and mass spectrometry.

Biological Assay Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a fluorinated pyridine compound against a target kinase.

Materials:

-

Recombinant human kinase (e.g., EGFR, BTK)

-

Peptide substrate specific to the kinase

-

ATP (Adenosine triphosphate)

-

Fluorinated pyridine test compound, dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Kinase detection reagent (e.g., ADP-Glo™, Promega)

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Methodology:

-

Compound Dilution: Prepare a serial dilution of the fluorinated pyridine test compound in DMSO, typically starting from 10 mM. Then, perform a secondary dilution into the assay buffer.

-

Reaction Setup: To the wells of a 384-well plate, add:

-

2.5 µL of test compound dilution (or DMSO for control).

-

5.0 µL of a solution containing the kinase and peptide substrate in assay buffer.

-

-

Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration near its Km for the enzyme).

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Stop the kinase reaction and detect the amount of ADP produced by adding 10 µL of the ADP-Glo™ reagent, following the manufacturer's instructions.

-

Data Analysis: Measure luminescence on a plate reader. Convert the signal to percent inhibition relative to the DMSO control. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Applications in Agrochemicals

The same principles that drive the use of fluorinated pyridines in medicine are also leveraged in the development of modern agrochemicals.[11] Fluorine substitution can enhance the potency of herbicides, fungicides, and insecticides.[12] For instance, the trifluoromethylpyridine moiety is a key component in several commercial pesticides, where it contributes to metabolic stability in the target pest and the environment, as well as potent biological activity.[13][14]

Conclusion

Fluorinated pyridines represent a privileged class of molecules whose biological significance is firmly established in both medicine and agriculture. The strategic incorporation of fluorine is not a matter of trial and error but a rational design strategy based on well-understood principles of physical organic chemistry. By modulating pKa, blocking metabolic soft spots, and enhancing target-specific interactions, fluorination provides researchers with a powerful lever to optimize molecular properties. The continued development of novel synthetic methods for late-stage fluorination will only expand the accessibility and application of these vital scaffolds, paving the way for the next generation of highly effective and safe therapeutic agents and crop protection solutions.[15][16]

References

- 1. researchgate.net [researchgate.net]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. benchchem.com [benchchem.com]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 13. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 16. Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology Home [pubs.rsc.org]

Methodological & Application

The Strategic Incorporation of (3,5-Difluoropyridin-2-YL)methanol in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Emergence of a Privileged Fluorinated Building Block

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry.[1][2] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated basicity (pKa), and improved binding affinity—offer a powerful toolkit for optimizing drug candidates.[3][4] Within the diverse array of fluorinated heterocycles, pyridines functionalized with fluorine have garnered significant attention. The (3,5-Difluoropyridin-2-YL)methanol moiety, in particular, has emerged as a critical building block, most notably in the synthesis of targeted therapies for cancer. Its utility is exemplified in the structure of Ribociclib (Kisqali®), a highly selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6) approved for the treatment of certain types of breast cancer.[3][4][5]

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into the rationale for its use, provide detailed synthetic protocols for its incorporation into advanced intermediates, and present a case study on its role in the development of Ribociclib. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile fluorinated building block.

The Physicochemical Impact of the 3,5-Difluoropyridinyl Moiety

The introduction of two fluorine atoms onto the pyridine ring at the 3- and 5-positions profoundly influences the electronic and steric properties of the molecule. This strategic difluorination pattern is not arbitrary; it is a deliberate design choice to fine-tune the molecule's characteristics for optimal therapeutic effect.

Modulation of Basicity (pKa): The high electronegativity of fluorine exerts a strong electron-withdrawing effect, significantly lowering the pKa of the pyridine nitrogen. This reduction in basicity can be advantageous for several reasons. A lower pKa can decrease unwanted interactions with acidic organelles, reduce off-target effects, and improve oral bioavailability by modulating the drug's ionization state at physiological pH.

Enhancement of Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[6][7][8] By introducing fluorine at the 3- and 5-positions, medicinal chemists can effectively "shield" the pyridine ring from oxidative metabolism, a common liability for many drug candidates. This enhanced metabolic stability often translates to a longer in vivo half-life and improved pharmacokinetic profile.[6][7] In the case of Ribociclib, which is primarily cleared via hepatic metabolism, this stability is a key attribute.[6][7]

Increased Binding Affinity and Lipophilicity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within the target protein's binding pocket. These interactions can lead to a significant increase in binding affinity and potency. While the effect of fluorine on lipophilicity can be complex, in many cases, it can enhance a molecule's ability to cross cell membranes and reach its intracellular target.

| Property | Effect of 3,5-Difluorination | Implication in Drug Design |

| Basicity (pKa) | Decreased | Improved oral bioavailability, reduced off-target effects |

| Metabolic Stability | Increased | Longer in vivo half-life, improved pharmacokinetic profile |

| Binding Affinity | Potentially Increased | Enhanced potency and selectivity |

| Lipophilicity | Modulated | Improved membrane permeability |

Synthetic Pathways and Protocols

This compound serves as a versatile starting material for introducing the 3,5-difluoropyridinylmethyl ether moiety into target molecules. This is typically achieved through a Williamson ether synthesis or a Mitsunobu reaction, following activation of the primary alcohol.

Diagram 1: General Synthetic Utility

Caption: Synthetic routes from this compound.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from a commercially available starting material, methyl 3,5-difluoropyridine-2-carboxylate.

Reaction Scheme:

Materials and Reagents:

-

Methyl 3,5-difluoropyridine-2-carboxylate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a 100 mL four-necked flask equipped with a mechanical stirrer, add 9.15 mL of methanol, 1.83 g of methyl 3,5-difluoropyridine-2-carboxylate, and 2.22 g of anhydrous calcium chloride powder.

-

Cool the mixture to 0 ± 5 °C using an ice bath.

-

Slowly add 3.79 g of sodium borohydride in portions, maintaining the temperature at 0 ± 5 °C.

-

After the addition is complete, stir the mixture for 1 hour at 0 ± 5 °C.

-

Remove the ice bath and heat the mixture to 65 ± 5 °C and reflux for 2 hours.

-

Cool the reaction mixture to 15 ± 5 °C and quench by the slow addition of 18 mL of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a yellow liquid.

Expected Yield: Approximately 78%.

Protocol 2: Synthesis of 2-(Chloromethyl)-3,5-difluoropyridine

Activation of the primary alcohol to a more reactive leaving group, such as a chloride, is a common subsequent step.

Reaction Scheme:

Materials and Reagents:

-

This compound

-

Thionyl chloride (SOCl₂) or an alternative chlorinating agent like triphosgene.[9]

-

Anhydrous toluene or dichloromethane

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure (Conceptual, based on similar transformations[9]):

-

Dissolve this compound in anhydrous toluene in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0-10 °C.

-

Slowly add a solution of triphosgene in toluene dropwise.

-

After the addition, allow the reaction to stir at room temperature for 3 hours, monitoring by TLC or HPLC.

-

Upon completion, carefully quench any remaining triphosgene with a small amount of methanol.

-

Remove acidic gases under reduced pressure.

-

The resulting solution containing 2-(chloromethyl)-3,5-difluoropyridine can be used directly in the next step or purified by standard methods.

Case Study: The Role of this compound in the Synthesis of Ribociclib

Ribociclib (LEE011) is a potent and selective inhibitor of CDK4/6, which are key regulators of the cell cycle.[10][11][12] Dysregulation of the CDK4/6 pathway is a frequent event in hormone receptor-positive (HR+) breast cancer.[13][14][15] The synthesis of Ribociclib prominently features the (3,5-difluoropyridin-2-yl)methoxy moiety, which is crucial for its biological activity and pharmacokinetic properties.

Diagram 2: Retrosynthesis of a Key Ribociclib Intermediate

Caption: Retrosynthetic analysis of a key Ribociclib precursor.

Protocol 3: Synthesis of 5-Chloro-6-((3,5-difluoropyridin-2-yl)methoxy)pyrimidin-4-amine (A Key Ribociclib Intermediate)

This protocol outlines the coupling of this compound with 5,6-dichloropyrimidin-4-amine via a Williamson ether synthesis.

Reaction Scheme:

Materials and Reagents:

-

This compound

-

5,6-Dichloropyrimidin-4-amine

-

Sodium hydride (NaH) or another suitable strong base

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

Ice bath

Procedure (Conceptual, based on Williamson Ether Synthesis principles[16]):

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound in anhydrous DMF to the suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.

-

Add a solution of 5,6-dichloropyrimidin-4-amine in anhydrous DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight, or until completion as monitored by TLC or LC-MS.

-

Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

This key intermediate is then further elaborated to produce the final Ribociclib molecule.

Conclusion and Future Perspectives

This compound has proven to be a valuable and strategic building block in medicinal chemistry, enabling the synthesis of complex and highly functionalized drug candidates. Its role in the structure of the approved CDK4/6 inhibitor Ribociclib underscores its importance in modern oncology drug discovery. The strategic placement of the difluoropyridinyl moiety confers significant advantages in terms of metabolic stability and potential for enhanced target engagement. The synthetic protocols outlined herein provide a foundation for researchers to utilize this building block in their own drug discovery programs. As the demand for highly optimized and targeted therapies continues to grow, the application of such precisely engineered fluorinated intermediates is expected to become even more widespread.

References

- 1. Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. targetedonc.com [targetedonc.com]

- 4. Pharmacokinetic drug evaluation of ribociclib for the treatment of metastatic, hormone-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ribociclib Succinate | C27H36N8O5 | CID 57334219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of Ribociclib in Subjects With Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ribociclib Drug‐Drug Interactions: Clinical Evaluations and Physiologically‐Based Pharmacokinetic Modeling to Guide Dru… [ouci.dntb.gov.ua]

- 9. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]

- 10. Ribociclib | CDK4 Subfamily (CDK4 & CDK6) | Tocris Bioscience [tocris.com]

- 11. Ribociclib (LEE011), CDK Inhibitor - CD BioSciences [celluars.com]

- 12. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Pharmacological CDK4/6 inhibition promotes vulnerability to lysosomotropic agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing (3,5-Difluoropyridin-2-YL)methanol

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (3,5-difluoropyridin-2-yl)methanol as a pivotal building block in the synthesis of novel kinase inhibitors. We delve into the rationale behind its selection, focusing on the advantageous physicochemical properties imparted by the difluoropyridine moiety. Detailed, field-proven protocols for key synthetic transformations, including ether formation via the Mitsunobu reaction, are presented. A representative step-by-step synthesis of a hypothetical kinase inhibitor is detailed to provide a practical workflow, from reaction setup to final product characterization. This guide is designed to bridge theory and practice, enabling the efficient development of next-generation targeted therapeutics.

Introduction: The Strategic Advantage of Fluorinated Pyridines in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a known driver of numerous diseases, most notably cancer, making them one of the most important drug target families in the 21st century.[2][3] Small molecule kinase inhibitors have revolutionized treatment paradigms in oncology and inflammation by targeting the ATP-binding site of these enzymes.[4]

A key strategy in modern medicinal chemistry is the incorporation of fluorine atoms into drug candidates to enhance their pharmacological profiles.[1][5] The 3,5-difluoropyridine scaffold, in particular, has emerged as a privileged structure in kinase inhibitor design.[5][6] The two fluorine atoms exert a powerful influence on the molecule's electronic properties, leading to:

-

Enhanced Metabolic Stability: The strong C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, often increasing the drug's half-life.[5]

-

Modulated Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, which can prevent off-target interactions and improve cell permeability.

-

Improved Binding Affinity: Fluorine can engage in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the kinase ATP-binding pocket, thereby increasing potency and selectivity.[5][6]

This compound (CAS: 1065267-14-2) is a highly versatile starting material that capitalizes on these benefits.[7][8] Its primary alcohol functional group serves as a convenient and reactive handle for incorporating the desirable difluoropyridine headgroup into a diverse range of kinase inhibitor scaffolds.

The Building Block: Properties and Strategic Value

This compound is the cornerstone of the synthetic strategies discussed herein. Its utility stems from the combination of the pharmacologically active difluoropyridine ring and the synthetically versatile hydroxymethyl group.

| Property | Value | Source |

| CAS Number | 1065267-14-2 | [7][8] |

| Molecular Formula | C₆H₅F₂NO | [7][8] |

| Molecular Weight | 145.11 g/mol | [7][8] |

| Boiling Point | 176.5±35.0 °C (Predicted) | [7] |

| Storage | Room Temperature, Sealed in Dry Conditions | [7][8] |

The primary alcohol at the C2 position is the key point of attachment for building out the kinase inhibitor structure, typically forming an ether linkage with a core scaffold.

Caption: Structure and strategic features of the core building block.

Core Synthetic Strategy: Ether Linkage Formation via the Mitsunobu Reaction

One of the most efficient and reliable methods for forming the critical C-O ether bond between this compound and a phenolic core is the Mitsunobu reaction.[9][10] This reaction is prized in complex molecule synthesis for its exceptionally mild conditions and broad substrate scope, avoiding the need for harsh bases or the pre-activation of the alcohol into a leaving group.[11]

Causality Behind the Choice: The Mitsunobu reaction is a redox condensation process that activates the alcohol in situ. It proceeds via an alkoxyphosphonium salt intermediate, which is then readily displaced by a suitable nucleophile (the phenol). This approach is often superior to a two-step Williamson ether synthesis (activation then substitution) as it is a one-pot procedure that typically results in cleaner reactions and higher yields, especially with sensitive substrates.[12]

Caption: Simplified catalytic cycle of the Mitsunobu reaction.

Representative Protocol: Synthesis of a DFP-Kinase Inhibitor Core

This section provides a self-validating, step-by-step protocol for the synthesis of a hypothetical but representative kinase inhibitor core, (3,5-difluoropyridin-2-yl)methoxy)-4-iodobenzene (DFP-KI-Core) , using the Mitsunobu reaction. This intermediate is an ideal precursor for further elaboration via cross-coupling reactions.

Overall Synthetic Workflow

Caption: Experimental workflow for the synthesis of DFP-KI-Core.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) |

| This compound | 1065267-14-2 | 145.11 | 1.00 g | 6.89 |

| 4-Iodophenol | 540-38-5 | 220.01 | 1.66 g | 7.58 (1.1 eq) |

| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | 2.71 g | 10.34 (1.5 eq) |

| Diisopropyl azodicarboxylate (DIAD) | 2446-83-5 | 202.21 | 2.04 mL | 10.34 (1.5 eq) |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | - | 40 mL | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | - | ~200 mL | - |

| Hexanes | 110-54-3 | - | ~800 mL | - |

| Saturated aq. NaCl (Brine) | - | - | 50 mL | - |

Step-by-Step Experimental Protocol

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 6.89 mmol), 4-iodophenol (1.66 g, 7.58 mmol), and triphenylphosphine (2.71 g, 10.34 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon gas for 5 minutes.

-

Dissolution: Add anhydrous tetrahydrofuran (40 mL) via syringe and stir the mixture at room temperature until all solids have dissolved.

-

Cooling: Cool the resulting clear solution to 0 °C using an ice-water bath.

-

Reagent Addition: While stirring vigorously at 0 °C, add diisopropyl azodicarboxylate (DIAD) (2.04 mL, 10.34 mmol) dropwise over a period of 15 minutes using a syringe. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

-

Reaction Monitoring (QC Checkpoint): After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate/Hexanes mobile phase. The disappearance of the starting alcohol (visualized by UV and/or permanganate stain) indicates reaction completion.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Redissolve the resulting residue in Ethyl Acetate (100 mL).

-

Transfer the solution to a separatory funnel and wash with saturated aqueous NaCl (brine) (1 x 50 mL) to remove water-soluble impurities.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel.

-

Eluent System: A gradient of 5% to 20% Ethyl Acetate in Hexanes.

-

Fraction Collection: Collect fractions based on TLC analysis. The product is typically a white solid.

-

Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, DFP-KI-Core.

-

Expected Results & Characterization

| Parameter | Expected Outcome |

| Yield | 75-85% |

| Appearance | White to off-white solid |

| Purity (HPLC) | >98% |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.95 (d, 1H), 7.65 (d, 2H), 7.20 (m, 1H), 6.80 (d, 2H), 5.45 (s, 2H) |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -95.5 (s), -125.0 (s) |

| HRMS (ESI+) | Calculated for C₁₂H₉F₂INO [M+H]⁺: 347.9691, Found: 347.9695 |

Advanced Applications: Downstream Scaffold Elaboration

The synthesized DFP-KI-Core is not an endpoint but a versatile intermediate. The iodide handle is perfectly positioned for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities to target the specific adenosine-binding region of a kinase.

Caption: Potential downstream modifications of DFP-KI-Core.

-

Buchwald-Hartwig Amination: This reaction is a cornerstone of medicinal chemistry for forming C-N bonds.[13][14][15] Reacting DFP-KI-Core with various primary or secondary amines can install key hydrogen-bond donors and acceptors necessary for hinge-binding in many kinases.

-

Suzuki-Miyaura Coupling: Coupling DFP-KI-Core with a wide array of aryl or heteroaryl boronic acids can extend the molecule into other pockets of the ATP-binding site, enabling the fine-tuning of selectivity and potency.[16]

Conclusion

This compound is a high-value, strategic building block for the synthesis of kinase inhibitors. Its inherent physicochemical advantages, conferred by the difluorinated pyridine ring, translate directly to improved pharmacological properties in final drug candidates. The protocols outlined in this guide, particularly the robust and mild Mitsunobu reaction, provide a reliable and efficient pathway for incorporating this key moiety. The resulting intermediates are readily amenable to further diversification through powerful cross-coupling chemistries, making this an exceptionally versatile approach for academic and industrial researchers aiming to accelerate the discovery of novel targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. lookchem.com [lookchem.com]

- 8. chemscene.com [chemscene.com]

- 9. researchgate.net [researchgate.net]

- 10. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. research.rug.nl [research.rug.nl]

- 15. mdpi.com [mdpi.com]

- 16. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of (3,5-Difluoropyridin-2-YL)methanol in Central Nervous System (CNS) Drug Discovery

Introduction: The Fluorinated Pyridine Advantage in Neurotherapeutics

In the intricate landscape of Central Nervous System (CNS) drug discovery, the ability of a molecule to effectively cross the blood-brain barrier (BBB) and engage its target with high affinity and specificity is paramount. The strategic incorporation of fluorine atoms and pyridine scaffolds into drug candidates has emerged as a powerful tactic to overcome these challenges. Fluorine, with its unique electronic properties, can significantly enhance metabolic stability, modulate pKa to optimize target engagement, and increase lipophilicity, thereby improving BBB penetration.[1][2][3] The pyridine ring, a common motif in neuroactive compounds, provides a key structural and hydrogen-bonding framework for receptor interaction.[4]